2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3,4-dihydroquinazolin-4-one is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound integrates features of benzodioxole, oxadiazole, and quinazolinone moieties, making it a versatile candidate for diverse chemical reactions and applications.
Mechanism of Action
Target of Action
A structurally similar compound, 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, has been reported to targetGlycogen synthase kinase-3 beta (GSK-3β) in humans . GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation .
Mode of Action
Based on the target of the similar compound mentioned above, it can be inferred that f3222-3907 might inhibit the activity of gsk-3β, thereby affecting the downstream cellular processes regulated by this kinase .
Biochemical Pathways
Given the potential target of gsk-3β, it can be speculated that the compound may influence pathways related to glycogen metabolism, cell signaling, and cell cycle regulation .
Result of Action
If the compound indeed targets gsk-3β, it could potentially influence cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3,4-dihydroquinazolin-4-one typically involves multi-step reactions:
Formation of the oxadiazole ring: : This step generally requires the cyclization of appropriate hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the benzodioxole group: : This can be achieved through standard coupling reactions, often facilitated by palladium catalysts or other suitable reagents.
Integration of the quinazolinone core: : The quinazolinone framework can be constructed through a sequence of nucleophilic substitution, cyclization, and functional group transformations, often starting from anthranilic acid derivatives and benzyl halides.
Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing yields and purity of the final product.
Industrial Production Methods
Batch or continuous flow synthesis: : To ensure efficient and reproducible production.
Purification techniques: : Such as crystallization, chromatography, or distillation to isolate the target compound with high purity.
Safety and scalability considerations: : To manage any hazardous intermediates or by-products.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation and reduction: : Both the quinazolinone core and the sulfanyl linker can participate in redox reactions, potentially altering the compound's electronic properties and biological activity.
Nucleophilic and electrophilic substitution: : The benzodioxole and oxadiazole rings can serve as sites for further functionalization through substitution reactions.
Cyclization and rearrangement: : Under specific conditions, the compound may undergo ring-forming or ring-opening reactions, leading to structurally diverse derivatives.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Conditions such as acidic or basic media, solvents like dichloromethane or ethanol, and temperature control are essential for achieving desired transformations.
Major Products Formed
Depending on the reaction conditions, major products can include oxidized or reduced forms of the original compound, as well as a variety of substituted or cyclized derivatives, each with potentially distinct properties and applications.
Scientific Research Applications
Chemistry
In chemistry, 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3,4-dihydroquinazolin-4-one is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups offer opportunities for extensive chemical modification.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties, including:
Antimicrobial and antiviral activities: : Due to its ability to interact with biological macromolecules.
Enzyme inhibition: : The structure can be tailored to inhibit specific enzymes, offering pathways for drug development.
Industry
Industrial applications may include its use as a precursor for specialty chemicals or materials with specific properties, such as optical or electronic functionalities.
Comparison with Similar Compounds
Compared to other compounds with benzodioxole, oxadiazole, or quinazolinone motifs, 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3,4-dihydroquinazolin-4-one is unique due to its integrated multifunctional framework.
List of Similar Compounds
2H-1,3-Benzodioxole derivatives: : Known for their presence in natural products and potential pharmacological activities.
1,2,4-Oxadiazole derivatives: : Explored for their antimicrobial and anti-inflammatory properties.
3,4-Dihydroquinazolin-4-one derivatives: : Studied for various biological activities, including anticancer and anti-inflammatory effects.
This compound’s unique combination of these functional groups makes it a promising candidate for further research and application in diverse scientific fields.
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-benzylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4S/c30-24-18-8-4-5-9-19(18)26-25(29(24)13-16-6-2-1-3-7-16)34-14-22-27-23(28-33-22)17-10-11-20-21(12-17)32-15-31-20/h1-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCRJAWODHLVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=CC=CC=C5C(=O)N4CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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